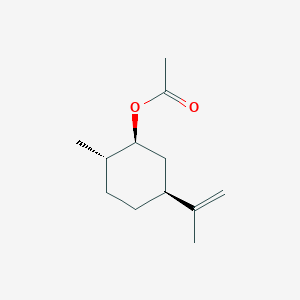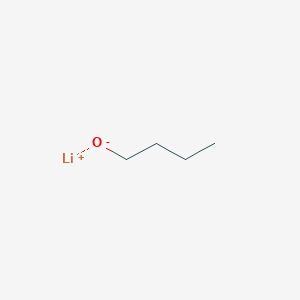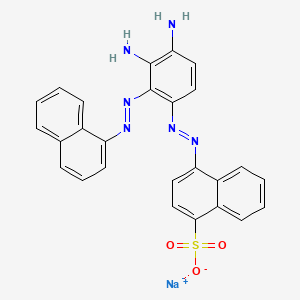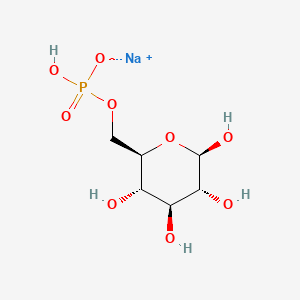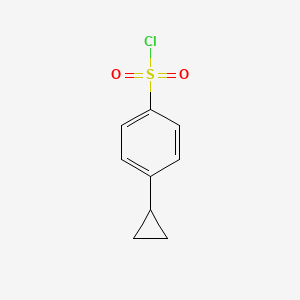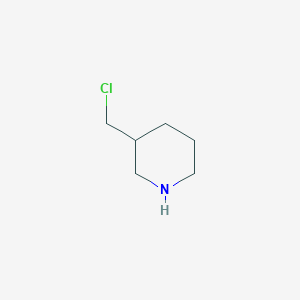
3-(Chloromethyl)piperidine
Overview
Description
3-(Chloromethyl)piperidine is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH, consisting of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Synthesis Analysis
Piperidine derivatives are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidine is easy, economic, and less time-consuming .Molecular Structure Analysis
The molecular formula of 3-(Chloromethyl)piperidine is C6H12ClN . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The precise structure of a cationic Chair-Ax-like conformer induced by removal of an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine has been revealed .Chemical Reactions Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
3-(Chloromethyl)piperidine has a molecular weight of 164.03 . It is a solid with a melting point of 137-143 °C (lit.) .Scientific Research Applications
Synthesis of Stereodefined Piperidines
Research by Vervisch et al. (2010) explored the synthesis of stereodefined piperidines from aziridines. They successfully converted 2-(2-Cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These piperidines were further used to synthesize various compounds, including 2-chloromethyl-, 2-hydroxymethyl-, and 2-carboxymethyl-4-phenylpiperidine-4-carboxylic acids, among others (Vervisch et al., 2010).
Antimicrobial and Antiviral Activities
Aytemir and Ozçelik (2010) synthesized a series of 6-chloromethyl-3-hydroxy-2-substituted 4H-pyran-4-one derivatives with significant antimicrobial and antiviral activities. They prepared Mannich base derivatives using substituted piperazine or piperidine derivatives on chlorokojic acid. These compounds showed notable activity against various bacteria and viruses (Aytemir & Ozçelik, 2010).
Synthesis of Pharmacologically Relevant Compounds
Rodríguez-Franco and Fernández-Bachiller (2002) described the synthesis of 1-benzyl-4-(chloromethyl)piperidine and its application in creating potential pharmaceuticals. Their method involved reactions with several purines to yield various N-benzylpiperidine and N-benzylpyrrolidine derivatives (Rodríguez-Franco & Fernández-Bachiller, 2002).
Synthesis of Conformationally Rigid Diamines
Smaliy et al. (2011) proposed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a conformationally rigid diamine of significant importance in medicinal chemistry. Their method involved the catalytic hydrogenation of pyrrolylpyridine (Smaliy et al., 2011).
Synthesis of 4H-chromone Derivatives
Rao et al. (2014) worked on synthesizing 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl)-1,2,4-oxadiazol-3-yl]-4H-chromones. They reacted 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with different compounds to create diverse derivatives (Rao et al., 2014).
Anti-Cancer Agents
Ramalingam et al. (2022) synthesized a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones for potential anti-cancer applications. Their compounds demonstrated therapeutic efficacy against various hematological cancer cell lines (Ramalingam et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
properties
IUPAC Name |
3-(chloromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXSKUPMQZMWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625734 | |
| Record name | 3-(Chloromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)piperidine | |
CAS RN |
220510-75-8 | |
| Record name | 3-(Chloromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine](/img/structure/B1630005.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-](/img/structure/B1630006.png)


